3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-14-6-7-17-13(10-14)11-15(19(22)24-17)18(21)20-9-8-12-4-2-3-5-16(12)20/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIPBJKELUVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reduction of Indole to 2,3-Dihydroindole
Indole undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C to yield 2,3-dihydroindole. Alternative reductants like sodium borohydride (NaBH₄) in methanol have been reported, though hydrogenation remains preferred for scalability.
Key Reaction Parameters:
- Temperature: 50–60°C
- Catalyst: 5% Pd/C
- Solvent: Ethanol or methanol
- Yield: 85–92%
Step 2: Acylation to Form 2,3-Dihydro-indole-1-carbonyl Chloride
The 2,3-dihydroindole is treated with an acyl chloride, typically phosgene (COCl₂) or oxalyl chloride ((COCl)₂), in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to neutralize HCl byproducts.
Optimized Conditions:
- Acylating agent: Oxalyl chloride (excess 1.2 equiv)
- Solvent: Anhydrous DCM
- Temperature: 0–5°C (ice bath)
- Reaction time: 2–3 hours
- Yield: 78–85%
Step 3: Condensation with 6-Methoxychromen-2-one
The acyl chloride intermediate reacts with 6-methoxychromen-2-one in the presence of Et₃N or pyridine. The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and purification via column chromatography.
Critical Parameters:
- Base: Et₃N (2.0 equiv)
- Solvent: Tetrahydrofuran (THF) or DCM
- Temperature: 25°C
- Yield: 65–72%
Alternative Synthetic Strategies
Fischer Indole Synthesis Variants
A modified Fischer indole synthesis has been explored for constructing the dihydroindole moiety. Phenylhydrazine reacts with cyclohexanone under acidic conditions (HCl/EtOH) to form the indoline core, which is subsequently oxidized to dihydroindole.
Comparative Efficiency:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 92% | >98% | High |
| Fischer Synthesis | 75% | 95% | Moderate |
Microwave-Assisted Acylation
Microwave irradiation (100–120°C, 300 W) reduces the acylation step duration to 15–20 minutes, enhancing throughput. This method, reported in RSC protocols, improves yield to 88% while maintaining selectivity.
Industrial-Scale Production
BenchChem’s industrial synthesis emphasizes continuous flow reactors for Steps 1 and 3, coupled with inline purification via simulated moving bed (SMB) chromatography. Key advantages include:
- Throughput: 5–10 kg/day per reactor line
- Purity: ≥99.5% (HPLC)
- Solvent Recovery: 90–95% via distillation
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (hexane/ethyl acetate gradient) remains the standard for lab-scale purification. Industrial processes employ SMB chromatography or recrystallization from ethanol/water mixtures.
Purification Data:
| Method | Purity | Recovery |
|---|---|---|
| Flash Chromatography | 98% | 80% |
| Recrystallization | 99.5% | 65% |
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 7.81 (d, H-5 chromenone), 5.66 (s, H-3 chromenone), 4.14 (t, OCH₂), 3.43 (t, CH₂Br).
- IR (KBr): 1711 cm⁻¹ (C=O stretch), 1609 cm⁻¹ (aromatic C=C).
Challenges and Optimization
Byproduct Formation
Over-reduction during Step 1 generates indoline derivatives, necessitating strict temperature control. Substoichiometric Pd/C (2–3 wt%) minimizes this issue.
Solvent Selection
THF outperforms DCM in Step 3 due to better solubility of 6-methoxychromen-2-one, reducing reaction time by 30%.
Emerging Methodologies
Enzymatic Acylation
Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids show promise for greener acylation (yield: 70%, 40°C).
Photocatalytic Coupling
Visible-light-mediated coupling with Ru(bpy)₃²⁺ catalyst achieves Step 3 in 6 hours (yield: 68%) under mild conditions.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one can be compared to related coumarin and indole derivatives described in the literature. Below is a detailed analysis based on available evidence:
Structural Analogues
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13)
- Structure : Coumarin with a 1,3-benzodioxole substituent at position 3.
- Synthesis : Prepared via a general procedure from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, yielding 32% product .
- Physical Properties : Melting point 168–170°C; IR bands at 1,715 cm⁻¹ (C=O stretch) .
- Spectral Data : MS (EI) m/z 266 (M⁺) .
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14)
- Structure : Coumarin with a 3,4-dimethoxyphenyl group at position 3.
- Synthesis : Yield of 55% from 2-(3,4-dimethoxyphenyl)acetic acid .
- Physical Properties : Melting point 127–129°C; IR and NMR data consistent with coumarin derivatives .
- Spectral Data : MS (EI) m/z 282 (M⁺) .
N-(5-Aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a) Structure: Benzo[cd]indole sulfonamide with an aminonaphthalene substituent. Synthesis: Reacted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with aniline derivatives in DMF, followed by purification via column chromatography .
Key Comparative Metrics
Note:
- †No direct synthesis or characterization data for the target compound are available in the provided evidence.
- Structural analogues suggest that electron-donating groups (e.g., methoxy) enhance thermal stability, while bulky substituents (e.g., indole) may complicate crystallization .
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1,710–1,720 cm⁻¹, consistent with coumarin derivatives .
- NMR : The 6-methoxy group would resonate at ~3.8 ppm (¹H) and 55–60 ppm (¹³C), while the dihydroindole protons would appear as multiplet signals in the aromatic region .
Biological Activity
3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one is a complex organic compound that integrates the structural features of indole and chromenone. This unique combination endows it with significant biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The compound has been investigated for its potential antimicrobial and anticancer properties, as well as its mechanisms of action within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . Its IUPAC name reflects its structural components, which include an indole carbonyl moiety and a methoxy-substituted chromenone. The compound's unique properties arise from the interplay between these two structural features.
| Property | Value |
|---|---|
| Molecular Weight | 321.33 g/mol |
| CAS Number | 799265-98-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or interfere with signal transduction pathways. For instance, it has been suggested that the compound can inhibit specific enzymes involved in cancer progression and microbial growth.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are crucial for cell proliferation in cancer cells.
- Signal Transduction Interference : It may disrupt signaling pathways that are essential for microbial survival or cancer cell growth.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its efficacy against both bacterial and fungal strains.
- Bacterial Activity : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has shown potential antifungal properties against common fungal pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Metastasis : Some studies suggest that it can inhibit the migration and invasion capabilities of cancer cells.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound revealed that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. Mechanistic studies indicated that the compound induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | S. aureus: 50 µg/mL | MCF-7: 25 µM |
| 3-(2,3-Dihydro-indole-1-carbonyl)-8-methoxy-chromen-2-one | S. aureus: 70 µg/mL | MCF-7: 30 µM |
| 2-(2,3-Dihydro-indole-1-carbonyl)-benzoic acid | S. aureus: >100 µg/mL | MCF-7: >50 µM |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism may involve the inhibition of specific bacterial enzymes or interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells and inhibit cell proliferation in several cancer lines, including colorectal and breast cancer cells. The structure-activity relationship (SAR) analysis has revealed that modifications to the indole and chromenone moieties can enhance its potency against cancer cells .
Case Study: In Vitro Evaluation
A case study reported the synthesis of several derivatives of this compound, which were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as lead compounds in drug discovery programs targeting cancer .
Biological Research
Enzyme Interaction
The compound's ability to interact with specific enzymes makes it a valuable candidate for studying enzyme inhibition mechanisms. It has been shown to modulate the activity of enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Preliminary studies indicate that it could mitigate oxidative stress-induced neuronal damage, although further research is needed to elucidate these effects fully .
Material Science
Optical Properties
Due to its unique structural characteristics, this compound has been explored for applications in material science, particularly in developing organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to electrical stimulation makes it a candidate for advanced electronic materials .
Case Study: Synthesis of OLED Materials
A study focused on synthesizing derivatives of this compound for use in OLEDs demonstrated enhanced luminescent properties compared to traditional materials. The findings suggest that modifications to the chromenone structure can lead to materials with superior performance in electronic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one?
- Methodological Answer : A common approach involves coupling dihydroindole derivatives with chromen-2-one precursors. For chromen-2-one synthesis, malonic acid and substituted phenols react in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst to form the core structure . The dihydroindole moiety can be introduced via acyl chloride intermediates (e.g., chromene-3-carbonyl chloride) reacting with amines or indole derivatives under anhydrous conditions. Solvent choice (e.g., DMF) and catalysts (e.g., DMAP) are critical for optimizing coupling efficiency .
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for OCH₃) and the chromen-2-one carbonyl (δ ~160 ppm). The dihydroindole protons exhibit distinct splitting patterns due to restricted rotation .
- HRMS-TOF : Validates molecular weight (e.g., calculated vs. observed [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for understanding steric effects .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential irritancy (based on structural analogs) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : In case of contact, rinse skin/eyes with water and consult a physician immediately .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve cyclization efficiency in chromen-2-one formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while reducing side reactions .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of heat-sensitive intermediates like acyl chlorides .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled reactants to trace unexpected peaks in NMR spectra.
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from dihydroindole and chromen-2-one moieties .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group activates the chromen-2-one ring for electrophilic substitution but may deactivate the dihydroindole moiety.
- Functionalization Studies : Introduce halogenation at the 6-methoxy position via directed ortho-metallation (DoM) to enable Suzuki-Miyaura couplings .
- Competitive Reactivity : Monitor byproducts (e.g., demethylation) using LC-MS under acidic/basic conditions .
Q. What mechanistic insights explain variations in biological activity among structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs with modified dihydroindole substituents (e.g., halogen vs. alkyl groups) using enzyme inhibition assays.
- Molecular Docking : Map the compound’s interaction with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π stacking interactions .
- Metabolic Stability : Assess oxidative degradation pathways (e.g., CYP450-mediated) via liver microsome assays .
Data Contradiction Analysis
Q. Why do different synthetic routes report conflicting yields for this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify unreacted starting materials or side products (e.g., hydrolyzed acyl chlorides) .
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, revealing bottlenecks (e.g., incomplete cyclization) .
- Batch Consistency : Variability in catalyst activation (e.g., ZnCl₂ hygroscopicity) may require strict moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
